molecular formula C16H19NO3S B7629670 4-methoxy-2,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide

4-methoxy-2,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B7629670
M. Wt: 305.4 g/mol
InChI Key: CVRKCHBRAAPTQQ-UHFFFAOYSA-N
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Description

The compound is a benzenesulfonamide derivative. Benzenesulfonamides are a class of compounds that contain a benzenesulfonamide moiety, which consists of a benzene ring linked to a sulfonamide group .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions .


Molecular Structure Analysis

The molecular structure of similar compounds is usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

Benzenesulfonamides, including similar compounds, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.


Physical and Chemical Properties Analysis

The physical properties of similar compounds, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications .

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Future Directions

The future research directions could involve further exploration of the compound’s potential pharmacological effects, its mechanism of action, and the development of methods for its synthesis .

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-11-5-7-14(8-6-11)17-21(18,19)16-10-12(2)15(20-4)9-13(16)3/h5-10,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRKCHBRAAPTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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